2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride
CAS No.: 1803582-56-0
Cat. No.: VC2740333
Molecular Formula: C12H13ClN2O
Molecular Weight: 236.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803582-56-0 |
|---|---|
| Molecular Formula | C12H13ClN2O |
| Molecular Weight | 236.7 g/mol |
| IUPAC Name | 2-[(pyridin-2-ylamino)methyl]phenol;hydrochloride |
| Standard InChI | InChI=1S/C12H12N2O.ClH/c15-11-6-2-1-5-10(11)9-14-12-7-3-4-8-13-12;/h1-8,15H,9H2,(H,13,14);1H |
| Standard InChI Key | JKKKTGWYUHEUPY-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CNC2=CC=CC=N2)O.Cl |
| Canonical SMILES | C1=CC=C(C(=C1)CNC2=CC=CC=N2)O.Cl |
Introduction
Chemical Structure and Properties
2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride is characterized by its molecular formula C12H12N2O·HCl, representing a hydrochloride salt form of a phenol derivative containing a pyridine ring . The compound features a phenolic hydroxyl group, which contributes to its antioxidant properties, and a pyridine ring connected through an amino linkage. This structural arrangement enables the compound to participate in various chemical interactions, including hydrogen bonding and nucleophilic reactions, which are crucial for its biological activities.
The compound typically appears as a white to off-white solid and demonstrates good solubility in water, making it suitable for various applications in medicinal chemistry and biological studies. Its chemical structure includes several functional groups that contribute to its reactivity:
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A phenol group that can participate in hydrogen bonding and oxidation reactions
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A pyridine ring that can act as a weak base
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An amino group that can participate in nucleophilic reactions
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A hydrochloride salt form that enhances water solubility
Structural Characteristics
The structural features of 2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride enable it to interact with various biological targets through:
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Hydrogen bond formation via the phenolic hydroxyl group
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π-π stacking interactions through the pyridine ring
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Nucleophilic reactions involving the amino group
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Ionic interactions via the hydrochloride component
Synthesis Methods
The synthesis of 2-{[(Pyridin-2-yl)amino]methyl}phenol derivatives can be accomplished through several methods, with one of the most efficient being a solvent-free preparation approach.
Solvent-Free Preparation Method
Research published in PMC describes a novel three-component, one-pot method for synthesizing 2-{[(Pyridin-2-yl)amino]methyl}phenol derivatives under solvent-free conditions . This method involves the reaction of aromatic aldehydes, heteroaryl amines (such as 2-aminopyridine), and phenols in the absence of acid catalysts.
The general procedure involves the following steps:
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A mixture of amine (1.0 mmol) and aldehyde (1.2 mmol) is stirred in an oil bath at 80°C
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Phenol (1 mmol) is added after 10 minutes
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The mixture is heated until TLC monitoring shows the completion of the reaction (30-120 minutes)
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The reaction mixture is extracted with diethyl ether (2 × 20 mL)
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The combined solutions are dried over anhydrous magnesium sulfate
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Evaporation of the solvent affords the product
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The crude product is stirred for 5 minutes in boiling n-hexane (20 mL), and the resulting white precipitate is filtered
Reaction Mechanism
The mechanism of this transformation involves the intermediacy of an imine, followed by the addition of phenol. The OH group of phenol protonates the C=N nitrogen through a 'double' activation pathway. This activation consists of increasing the electrophilicity of the imine and enhancing the electron density at the ortho position of the phenol .
The regioselectivity observed in this reaction is likely due to hydrogen bond formation in the transition state, resulting in the new carbon-carbon bond forming ortho to the hydroxyl group . This mechanism explains the efficient formation of 2-{[(Pyridin-2-yl)amino]methyl}phenol derivatives under the described reaction conditions.
Reaction Parameters and Yields
The efficiency and yield of the synthesis of 2-{[(Pyridin-2-yl)amino]methyl}phenol derivatives are influenced by various factors, including:
Influence of Benzaldehyde Substituents
The electron-donating and electron-withdrawing groups on benzaldehyde significantly affect the reaction efficiency. Research has explored substituted benzaldehydes such as p-CH3, p-OCH3, o-Cl, and m-NO2. It was found that electron-withdrawing groups on benzaldehyde led to efficient product formation in shorter reaction times and with higher yields at 80°C .
Yield and Reaction Time Data
The following table summarizes the reaction conditions and yields for the synthesis of 2-{[(Pyridin-2-yl)amino]methyl}phenol derivatives:
| Entry | Phenol | Benzaldehyde Derivative | Reaction Time (min) | Yield Range (%) |
|---|---|---|---|---|
| 1 | Phenol | Benzaldehyde | 120 | 40-97 |
| 2 | o-Cresol | Benzaldehyde | 30 | 40-97 |
| 3 | m-Cresol | Benzaldehyde | 30 | 40-97 |
| 4 | p-Cresol | Benzaldehyde | 30 | 40-97 |
| 5 | Phenol | p-CH3-Benzaldehyde | Variable | 40-97 |
| 6 | Phenol | p-OCH3-Benzaldehyde | Variable | 40-97 |
| 7 | Phenol | o-Cl-Benzaldehyde | Variable | 40-97 |
| 8 | Phenol | m-NO2-Benzaldehyde | 30 | Higher end of range |
Comparative Analysis with Similar Compounds
2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride shares structural similarities with several compounds but possesses unique characteristics that distinguish it from related molecules. The following table compares this compound with structurally related compounds:
| Compound | Structural Features | Distinguishing Characteristics |
|---|---|---|
| 2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride | Pyridine ring, amino group, phenol, HCl salt | Combined functionality of phenol and amine |
| 2-Aminopyridine | Amino group on pyridine ring | Precursor in synthesis, lacks phenolic group |
| Phenol derivatives | Hydroxyl group on aromatic ring | Lack pyridine component |
| Pyridine derivatives | Heterocyclic aromatic ring | Lack phenolic component |
The unique combination of these structural elements in 2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride contributes to its distinct chemical reactivity and potential biological activities.
Applications and Biological Activities
2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride and its derivatives have shown promising applications in various fields, particularly in pharmaceutical research and as precursors for the synthesis of natural products.
Pharmaceutical Applications
The structural features of this compound make it a potential candidate for pharmaceutical development. Research indicates that compounds with similar structures often exhibit various biological activities, including:
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Antioxidant properties due to the phenolic group
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Potential anti-inflammatory activities
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Possible antimicrobial properties
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Enzyme inhibition capabilities
Synthetic Applications
As a pseudo-Betti product, 2-{[(Pyridin-2-yl)amino]methyl}phenol derivatives serve as efficient precursors for the synthesis of natural products . The multi-functional nature of these compounds allows for further chemical modifications, making them valuable building blocks in organic synthesis.
Research Findings and Advantages
Research on 2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride and related derivatives has yielded several significant findings:
Structural Characterization
The structures of 2-{[(Pyridin-2-yl)amino]methyl}phenol derivatives have been characterized using spectral data, including 1H NMR and IR spectroscopy, confirming the successful synthesis of these compounds . These spectroscopic techniques provide valuable information about the structural features and purity of the synthesized compounds.
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